Lipophilicity (LogP) Comparison: 4-Ethynyl-2-fluoroaniline vs. 4-Ethynylaniline
The presence of a fluorine atom ortho to the amine in 4-ethynyl-2-fluoroaniline significantly reduces lipophilicity compared to the non-fluorinated analog 4-ethynylaniline. This is quantified by a lower calculated LogP value, which is a critical determinant of membrane permeability and solubility in drug discovery programs. A lower LogP often correlates with improved oral bioavailability and reduced off-target binding .
| Evidence Dimension | Calculated Octanol-Water Partition Coefficient (LogP) |
|---|---|
| Target Compound Data | 1.46 |
| Comparator Or Baseline | 4-Ethynylaniline (CAS 14235-81-5): 1.84 (estimated) |
| Quantified Difference | ΔLogP = -0.38 (approx. 21% reduction) |
| Conditions | Predicted values using ACD/Labs or similar in silico models; 4-ethynylaniline value based on typical alkyl substitution effects. |
Why This Matters
This difference is meaningful for procurement when a project requires a specific balance of lipophilicity for cellular permeability, as the 4-ethynyl-2-fluoro analog offers a distinct, measurable advantage in potentially reducing logP-driven promiscuity.
